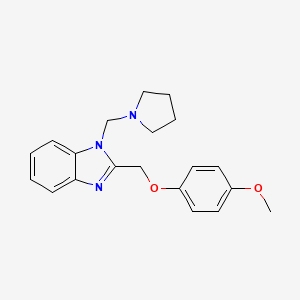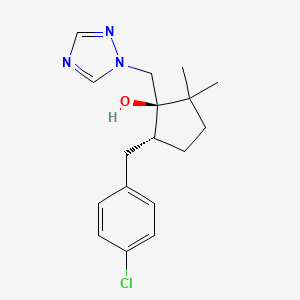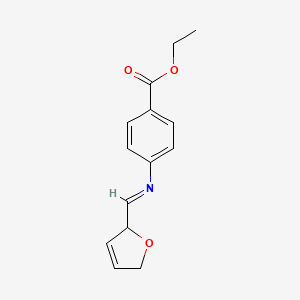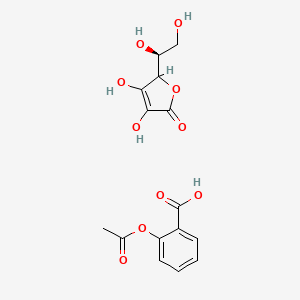
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The specific structure of this compound, with its unique substituents, makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- typically involves multi-step organic reactions One common method includes the condensation of o-phenylenediamine with p-methoxybenzaldehyde to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation: Formation of p-methoxybenzaldehyde.
Reduction: Formation of amines.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-((p-methoxyphenoxy)methyl)benzimidazole: Lacks the pyrrolidinylmethyl group.
1-((pyrrolidinyl)methyl)benzimidazole: Lacks the p-methoxyphenoxy group.
Uniqueness
The unique combination of the p-methoxyphenoxy and pyrrolidinylmethyl groups in benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- provides distinct chemical properties and biological activities
Propriétés
Numéro CAS |
84138-38-5 |
|---|---|
Formule moléculaire |
C20H23N3O2 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-[(4-methoxyphenoxy)methyl]-1-(pyrrolidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C20H23N3O2/c1-24-16-8-10-17(11-9-16)25-14-20-21-18-6-2-3-7-19(18)23(20)15-22-12-4-5-13-22/h2-3,6-11H,4-5,12-15H2,1H3 |
Clé InChI |
IRAMDIDDFYPUNS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)





![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)







